molecular formula C12H23NO4 B183842 Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate CAS No. 130985-42-1

Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate

Cat. No. B183842
M. Wt: 245.32 g/mol
InChI Key: MXMKNMCSDWUFNV-UHFFFAOYSA-N
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Description

Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate is a chemical compound with the molecular formula C10H19NO4 . It is a liquid at room temperature and is sealed in dry conditions at 2-8°C . The compound has a molecular weight of 217.27 .


Synthesis Analysis

The synthesis of compounds similar to Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate, such as tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs), has been reported . These Boc-AAILs were synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The InChI code for Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate is 1S/C10H19NO4/c1-5-14-8(12)6-7-11-9(13)15-10(2,3)4/h5-7H2,1-4H3,(H,11,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of its structure.


Chemical Reactions Analysis

The tert-butyloxycarbonyl (Boc) group is used as a protecting group in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .


Physical And Chemical Properties Analysis

Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate is a liquid at room temperature . It has a molecular weight of 217.27 . The compound is sealed in dry conditions at 2-8°C .

Scientific Research Applications

Application 1: Dipeptide Synthesis

  • Specific Scientific Field : Organic Chemistry, specifically Peptide Synthesis .
  • Summary of the Application : The compound is used in the synthesis of dipeptides. It’s part of a class of substances known as tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs), which are used as starting materials in dipeptide synthesis .
  • Methods of Application or Experimental Procedures : The Boc-AAILs are prepared by neutralizing 1-ethyl-3-methylimidazolium hydroxide with commercially available Boc-protected amino acids. The resulting Boc-AAILs are then used in dipeptide synthesis with commonly used coupling reagents .
  • Results or Outcomes : The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, yielding the dipeptides in satisfactory amounts within 15 minutes .

Application 2: Preparation of Diaminocyclohexane Carboxamide

  • Specific Scientific Field : Medicinal Chemistry .
  • Summary of the Application : This compound can be used for the preparation of six stereoisomers of diaminocyclohexane carboxamide . These intermediates are key in the synthesis of factor Xa inhibitors .
  • Results or Outcomes : The outcomes of this application are the production of factor Xa inhibitors, which are important in the field of medicinal chemistry .

Application 3: Introduction of the tert-butoxycarbonyl Group

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : Tertiary butyl esters, such as “Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate”, find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .
  • Methods of Application or Experimental Procedures : This method uses flow microreactor systems . The resultant flow process is more efficient, versatile, and sustainable compared to the batch .
  • Results or Outcomes : The outcomes of this application are the production of a variety of organic compounds with the tert-butoxycarbonyl group .

Application 4: Deprotection of Boc Amino Acids and Peptides

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : This compound can be used for the rapid and effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures . This is important in the field of peptide synthesis .
  • Results or Outcomes : The outcomes of this application are the production of deprotected amino acids and peptides, which are important in the field of peptide synthesis .

Safety And Hazards

The safety information for Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate indicates that it has the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

ethyl 3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-7-16-9(14)8-12(5,6)13-10(15)17-11(2,3)4/h7-8H2,1-6H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMKNMCSDWUFNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)(C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate

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